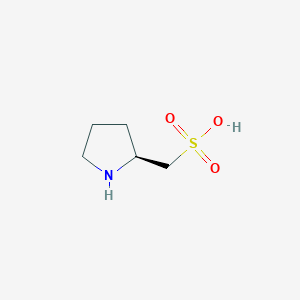

(S)-Pyrrolidin-2-ylmethanesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c7-10(8,9)4-5-2-1-3-6-5/h5-6H,1-4H2,(H,7,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFHRLOWRFUNPU-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925777 | |

| Record name | (Pyrrolidin-2-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127075-47-2 | |

| Record name | (Pyrrolidin-2-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Pyrrolidin 2 Ylmethanesulfonic Acid and Its Chiral Precursors

Stereoselective Synthetic Pathways

The construction of the chiral pyrrolidine (B122466) ring and the subsequent introduction of the methanesulfonic acid group are the two primary challenges in the synthesis of (S)-Pyrrolidin-2-ylmethanesulfonic acid. Researchers have devised several elegant strategies to achieve high stereoselectivity, which can be broadly categorized into chiral pool approaches and asymmetric catalytic syntheses.

Chiral Pool Approaches (e.g., L-Proline as a Starting Material)

The use of readily available and inexpensive chiral molecules as starting materials, known as the chiral pool, is a highly effective strategy for asymmetric synthesis. L-Proline, a naturally occurring amino acid with the desired (S)-stereochemistry at the C-2 position, is an ideal and commonly used precursor for the synthesis of (S)-pyrrolidine derivatives. researchgate.netmdpi.com

The resulting (S)-pyrrolidin-2-ylmethanol serves as a key intermediate. The hydroxyl group can then be converted into a suitable leaving group, such as a tosylate or mesylate, to facilitate the introduction of the sulfur-containing moiety. Subsequent nucleophilic substitution with a sulfur nucleophile, followed by oxidation, can lead to the desired sulfonic acid.

| Starting Material | Key Intermediate | Transformation | Reference |

| L-Proline | (S)-Pyrrolidin-2-ylmethanol | Reduction of carboxylic acid | researchgate.net |

| L-Proline derivatives | Spirocyclic pyrrolidines | 1,3-dipolar cycloaddition | nih.gov |

Asymmetric Catalytic Syntheses of Pyrrolidine Rings

While chiral pool approaches are effective, asymmetric catalysis offers the advantage of generating chirality from achiral or racemic starting materials, often with high efficiency and enantioselectivity. Several catalytic methods have been developed for the synthesis of chiral pyrrolidine rings.

Intramolecular cyclization reactions are a powerful tool for constructing cyclic structures. researchgate.net In the context of pyrrolidine synthesis, this often involves the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center, such as a halide or an activated double bond. whiterose.ac.uk The stereochemistry of the newly formed chiral centers is controlled by a chiral catalyst.

Recent advancements have demonstrated the use of engineered enzymes, such as cytochrome P411 variants, to catalyze the intramolecular C(sp3)–H amination of organic azides to form chiral pyrrolidines with good enantioselectivity. acs.orgnih.gov Another approach involves the intramolecular aza-Michael addition, where a chiral phosphoric acid can catalyze the cyclization of N-protected bis-homoallylic amines to yield enantioenriched pyrrolidines. whiterose.ac.uk

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major area in asymmetric synthesis. nih.gov Pyrrolidine-based organocatalysts themselves are often synthesized using these methods. mdpi.comrsc.org

A prominent example is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can be catalyzed by chiral organocatalysts to produce highly functionalized and stereochemically complex pyrrolidines. researchgate.net The stereochemical outcome of these reactions is often dictated by the catalyst, allowing for access to different stereoisomers by simply changing the catalyst's chirality. nih.gov

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of pyrrolidines. acs.org Asymmetric hydrogenation of pyrrole (B145914) derivatives using chiral transition metal complexes, such as those based on rhodium or iridium, can produce chiral pyrrolidines with high enantiomeric excess. diva-portal.org

Furthermore, transition metal-catalyzed C-H insertion reactions offer a direct route to functionalized pyrrolidines. For instance, rhodium(II)-catalyzed C-H insertion of carbenes into N-H bonds can lead to the formation of the pyrrolidine ring. acs.orgnih.gov Iron-catalyzed asymmetric reductive cross-coupling of ketimines with diiodoalkanes has also been reported to produce pyrrolidines with quaternary stereocenters. acs.org

| Catalytic Method | Catalyst Type | Key Transformation | References |

| Intramolecular C(sp3)–H Amination | Engineered Cytochrome P411 | Cyclization of organic azides | acs.orgnih.gov |

| Intramolecular aza-Michael Addition | Chiral Phosphoric Acid | Cyclization of bis-homoallylic amines | whiterose.ac.uk |

| [3+2] Cycloaddition | Organocatalysts | Reaction of azomethine ylides and alkenes | researchgate.netnih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium/Iridium Complexes | Reduction of pyrrole derivatives | diva-portal.org |

| Asymmetric C-H Insertion | Chiral Rhodium(II) Complexes | Carbene insertion into N-H bonds | acs.orgnih.gov |

| Asymmetric Reductive Cross-Coupling | Chiral Iron Complexes | Coupling of ketimines and diiodoalkanes | acs.org |

Functional Group Transformations for Sulfonic Acid Moiety Introduction

Once the chiral pyrrolidine core has been synthesized, the final step is the introduction of the methanesulfonic acid group. This typically involves the conversion of a pre-existing functional group at the C-2 position.

A common strategy involves starting with (S)-pyrrolidin-2-ylmethanol, derived from L-proline. The hydroxyl group is first converted to a good leaving group, such as a mesylate or tosylate. This is followed by nucleophilic substitution with a sulfur-containing nucleophile, for example, sodium sulfite (B76179) or a protected thiol. If a thiol is used, a subsequent oxidation step is required to form the sulfonic acid. Oxidation of thiols to sulfonic acids can be achieved using various oxidizing agents. wikipedia.org

Oxidation of Sulfanyl (B85325) or Sulfonyl Precursors

A primary and logical synthetic route to this compound involves the construction of a sulfur-containing precursor at the C-2 position of the pyrrolidine ring, followed by oxidation. This multi-step process leverages the readily available chiral precursor, (S)-pyrrolidin-2-ylmethanol (also known as (S)-prolinol).

The initial step is the conversion of the primary alcohol of (S)-prolinol into a corresponding thiol, (S)-pyrrolidin-2-ylmethanethiol. Several methods can be employed for this transformation. A common laboratory-scale method involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) or thiourea. The reaction with thiourea, followed by hydrolysis, is a well-established method for converting alcohols to thiols. echemcom.com

Once the sulfanyl precursor, (S)-pyrrolidin-2-ylmethanethiol, is obtained, the final step is the oxidation of the thiol group to a sulfonic acid. This requires a strong oxidizing agent. A variety of reagents are effective for this transformation, including hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or potassium peroxymonosulfate (B1194676) (Oxone®). The reaction conditions must be carefully controlled to ensure complete oxidation to the sulfonic acid state without cleaving the C-S bond or affecting the pyrrolidine ring. This oxidation pathway provides a robust method for accessing the target compound from its chiral alcohol precursor.

Table 1: Proposed Synthesis via Oxidation of a Sulfanyl Precursor

| Step | Reactant | Reagents | Product | Description |

|---|

Direct Sulfonylation Methods

Direct sulfonylation methods, which install the methanesulfonic acid group in a single step or through a more direct sequence, represent an alternative synthetic strategy. These methods can potentially offer greater atom economy and fewer synthetic steps compared to the oxidation of pre-formed sulfanyl precursors. However, achieving direct C(sp³)-sulfonylation with stereochemical control at the C-2 position presents a significant chemical challenge.

One potential, though less documented for this specific substrate, approach could involve radical-mediated sulfonylation. This might involve the generation of a pyrrolidin-2-ylmethyl radical followed by trapping with sulfur dioxide and subsequent oxidation. Another hypothetical route could adapt procedures for hydrosulfonylation of alkenes. If a suitable alkene precursor, such as N-protected (S)-2-vinylpyrrolidine, were synthesized, a radical addition of a bisulfite salt could potentially install the desired functionality, although regioselectivity could be a concern.

Given the lack of specific literature for the direct sulfonylation of (S)-pyrrolidine derivatives to form this compound, these routes remain largely theoretical but represent an area for future synthetic exploration.

Derivatization Strategies for Structural Modification

Structural modification of this compound is crucial for developing analogs and probing structure-activity relationships in various chemical and biological contexts. Derivatization can be targeted at three primary locations: the pyrrolidine nitrogen, the C-2 position, and the sulfonic acid group itself.

N-Functionalization of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring is a prime site for functionalization. Standard reactions such as N-alkylation and N-acylation can be readily employed to introduce a wide variety of substituents.

N-Alkylation: This can be achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid. rsc.org Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another powerful method for introducing diverse alkyl groups.

N-Acylation: The pyrrolidine nitrogen can be readily acylated using acid chlorides or acid anhydrides under basic conditions. google.com This reaction introduces an amide linkage, which can significantly alter the molecule's electronic and steric properties. Coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, HATU) is also a viable and versatile strategy.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base | Alkyl (R) |

| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃ | Alkyl (CH₂R) |

| N-Acylation | RCOCl (Acid Chloride), Base | Acyl (COR) |

| Amide Coupling | RCOOH, Coupling Agent (e.g., HATU) | Acyl (COR) |

Modifications at the C-2 Position

Modifying the methanesulfonic acid side chain at the C-2 position is inherently more complex than N-functionalization as it involves the chiral center. The most practical approach to achieving variation at this position is not by modifying the final product, but by utilizing a different, appropriately substituted chiral starting material in the synthetic sequence described in section 2.1.3.1.

For instance, starting with a proline analog that already contains a different C-2 substituent would lead to a corresponding final product. A relevant example of manipulating a C-2 side chain involves the reduction of an N-protected 2-(methanesulfonyloxymethyl)pyrrolidine with a hydride reagent to yield a 2-methylpyrrolidine (B1204830) derivative. google.com While this specific reaction removes the key functionality, it demonstrates that the C-2 side chain can be chemically altered. To generate analogs of the target compound, one might envision starting with a homologated proline derivative, which would ultimately yield a product with a longer alkyl chain connecting the pyrrolidine ring and the sulfonic acid group.

Variational Studies on the Sulfonic Acid Group

The sulfonic acid moiety offers several avenues for modification, most commonly through conversion to sulfonamides or sulfonate esters. These transformations typically proceed through a sulfonyl chloride intermediate.

The sulfonic acid can be converted to the more reactive (S)-pyrrolidin-2-ylmethanesulfonyl chloride, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The pyrrolidine nitrogen must be protected with a suitable group (e.g., Boc) before this step to prevent unwanted side reactions.

Once the sulfonyl chloride is formed, it can be reacted with a wide range of nucleophiles:

Sulfonamides: Reaction with primary or secondary amines yields the corresponding sulfonamides. This introduces new functional groups and allows for significant structural diversification.

Sulfonate Esters: Reaction with alcohols in the presence of a base produces sulfonate esters.

These derivatizations replace the acidic proton of the sulfonic acid with groups that can alter solubility, lipophilicity, and hydrogen bonding capacity.

Table 3: Derivatization of the Sulfonic Acid Group

| Intermediate | Reactant | Product Class |

|---|---|---|

| (S)-Boc-Pyrrolidin-2-ylmethanesulfonyl chloride | Primary/Secondary Amine (R¹R²NH) | N-Boc-Sulfonamide |

| (S)-Boc-Pyrrolidin-2-ylmethanesulfonyl chloride | Alcohol (R-OH), Base | N-Boc-Sulfonate Ester |

Applications in Asymmetric Catalysis and Chiral Ligand Design

Role as a Chiral Ligand in Transition Metal Catalysis

Design and Synthesis of Metal ComplexesThere are no available studies on the design, synthesis, or characterization of transition metal complexes featuring (S)-Pyrrolidin-2-ylmethanesulfonic acid as a chiral ligand.

Lack of Publicly Available Research Data for this compound in Specified Catalytic Applications

Following a comprehensive and exhaustive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research data specifically concerning the applications of This compound and its derived ligands in the fields of asymmetric hydrogenation, asymmetric alkylation, asymmetric conjugate additions, and its immobilization on polymer supports, Metal-Organic Frameworks (MOFs), or Covalent Organic Frameworks (COFs).

The performed searches aimed to identify scholarly articles, patents, and detailed research findings necessary to construct an article based on the provided outline. These searches included:

Direct inquiries for the catalytic applications of "this compound."

Searches for ligands explicitly synthesized from "this compound" and their use in asymmetric catalysis.

Investigations into the heterogenization and immobilization of catalysts derived from this specific compound.

Broader searches on related structures, such as proline-derived sulfonic acids and pyrrolidine (B122466) methanesulfonates, in an attempt to find a link back to the parent compound.

While a vast body of research exists for related compounds, such as proline, prolinamides, and various proline-derived sulfonamides, the results did not yield specific information for the sulfonic acid moiety attached to the C2-methyl group as specified in the subject compound. The scientific literature readily details the use of other pyrrolidine derivatives in the requested catalytic reactions, but a direct connection to "this compound" as a precursor or ligand scaffold could not be established from the available resources.

Consequently, due to the absence of specific research findings on the synthesis of ligands from "this compound" and their subsequent application and immobilization as requested, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, highly specific outline. The creation of content for the specified sections and subsections would require speculation in the absence of published data, which would contravene the principles of scientific accuracy.

Mechanistic Investigations of Reactions Involving S Pyrrolidin 2 Ylmethanesulfonic Acid

Elucidation of Catalytic Cycles

The catalytic activity of (S)-Pyrrolidin-2-ylmethanesulfonic acid is rooted in its ability to form nucleophilic enamines or electrophilic iminium ions, a mode of action well-established for proline and other secondary amine catalysts. wikipedia.org The general catalytic cycle is believed to proceed through an enamine pathway for reactions involving carbonyl donors like aldehydes and ketones.

A representative catalytic cycle for an aldol (B89426) or Michael reaction can be proposed as follows:

Enamine Formation: The cycle begins with the rapid and reversible reaction between the secondary amine of the catalyst and a carbonyl donor (e.g., an aldehyde or ketone). This condensation reaction, with the elimination of a water molecule, forms a chiral enamine intermediate.

Electrophile Activation and C-C Bond Formation: The sulfonic acid group acts as an internal Brønsted acid, protonating and thereby activating the electrophilic partner (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). rsc.org This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The chiral enamine then attacks the activated electrophile. This step occurs within a highly organized transition state, which is crucial for establishing the stereochemistry of the product.

Iminium Ion Hydrolysis: The resulting intermediate is an iminium ion, which is subsequently hydrolyzed by water (present in the reaction medium or introduced during workup).

Catalyst Regeneration: Hydrolysis releases the final product and regenerates the this compound catalyst, allowing it to enter a new catalytic cycle.

This dual activation model, where the amine generates the nucleophile and the tethered acid activates the electrophile, is a key feature of its catalytic power.

Proposed Catalytic Cycle for Michael Addition

Identification of Rate-Determining Steps

While specific kinetic studies for reactions catalyzed exclusively by this compound are not extensively documented, the rate-determining step (RDS) can be inferred from mechanistic studies of related proline-based organocatalysts. beilstein-journals.org The RDS in such catalytic cycles is highly dependent on the specific substrates, reaction conditions, and the nature of the rate-limiting transformation.

Generally, one of two key steps is considered rate-limiting:

Enamine Formation: The formation of the enamine intermediate from the catalyst and the carbonyl substrate can be the slowest step, particularly if the carbonyl compound is sterically hindered or electronically deactivated.

C-C Bond-Forming Step: The nucleophilic attack of the enamine on the electrophile is often the RDS. beilstein-journals.org The energy of the transition state for this step is influenced by steric and electronic factors and is typically the step where stereochemistry is determined.

| Reaction Type | Plausible Rate-Determining Step (RDS) | Influencing Factors |

| Aldol Reaction | C-C bond formation | Steric hindrance of aldehyde/ketone, stability of the enamine, concentration of reactants. |

| Michael Addition | C-C bond formation | Electrophilicity of the Michael acceptor, nucleophilicity of the enamine. |

| Mannich Reaction | C-C bond formation or Imine formation | Reactivity of the imine, stability of the enamine. |

This table is based on data from analogous proline-catalyzed systems.

Analysis of Stereochemical Control Elements

The high degree of stereocontrol exerted by this compound stems from the formation of a rigid and highly organized transition state. The transfer of chirality from the catalyst to the product is governed by several key structural and interactive elements.

The (S)-Chiral Center: The absolute configuration of the C2 carbon of the pyrrolidine (B122466) ring provides the fundamental chiral scaffold.

Steric Shielding: The methanesulfonic acid group is sterically demanding. In the enamine intermediate, this bulky group effectively blocks one of the two diastereotopic faces of the enamine. Consequently, the electrophile is forced to approach from the less hindered face, leading to a specific stereochemical outcome. For enamines derived from ketones like cyclohexanone, the substituent directs the attack to the anti-face relative to the bulky group.

Transition State Geometry: For reactions like the aldol addition, the stereochemical outcome is often rationalized using a Zimmerman-Traxler-type transition state model. wikipedia.org This model involves a six-membered, chair-like transition state incorporating the enamine, the electrophile, and the catalyst's acidic proton. The substituents of both the enamine and the electrophile occupy pseudo-equatorial positions to minimize steric strain, thus defining the relative and absolute stereochemistry of the product.

Hydrogen Bonding and Other Non-Covalent Interactions in Catalysis

Non-covalent interactions, particularly hydrogen bonding, are paramount to the function of this compound, providing the necessary stabilization and orientation in the stereodetermining transition state. nih.govrsc.org

Hydrogen Bonding: The sulfonic acid group (-SO₃H) is a very strong hydrogen bond donor. In the transition state, it is proposed to form a strong hydrogen bond with the electrophile (e.g., with the oxygen of an aldehyde's carbonyl group or one of the oxygens of a nitro group). rsc.org This interaction serves two critical purposes:

Electrophile Activation: It increases the electrophilicity of the reaction partner.

Conformational Locking: It rigidly holds the electrophile in a specific orientation relative to the nucleophilic enamine, which is essential for high stereoselectivity.

Steric Repulsion: As mentioned previously, the steric bulk of the catalyst's sidearm creates unfavorable van der Waals interactions that disfavor one pathway of electrophile approach over the other.

The synergy between the covalent formation of the enamine and the non-covalent hydrogen-bonding activation of the electrophile within a sterically defined pocket is the cornerstone of the catalyst's mechanism. This cooperative catalysis leads to significant rate acceleration and allows for precise control over the three-dimensional arrangement of atoms in the product.

| Interaction Type | Participating Groups | Proposed Role in Catalysis |

| Hydrogen Bonding | Catalyst: Sulfonic acid (-SO₃H)Electrophile: Carbonyl (C=O) or Nitro (NO₂) group | - Activation of the electrophile.- Rigidification of the transition state.- Stereochemical control. |

| Steric Repulsion | Catalyst: Methanesulfonic acid groupSubstrates: Enamine and Electrophile | - Directs the trajectory of electrophile attack.- Enforces facial selectivity. |

| Ionic Interaction | Catalyst: Pyrrolidinium ion / SulfonateIntermediates | - Stabilization of charged intermediates in the transition state. |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-Pyrrolidin-2-ylmethanesulfonic acid. These calculations, often employing Density Functional Theory (DFT), can elucidate the molecule's electronic structure, which in turn governs its reactivity.

Detailed research findings from studies on analogous proline derivatives, such as tosyl-D-proline, reveal significant insights into the electronic environment. indexcopernicus.commasjaps.com The introduction of a sulfonyl group, as in the methanesulfonic acid moiety, has pronounced electron-withdrawing effects, which significantly alters the electronic distribution across the pyrrolidine (B122466) ring compared to native proline. indexcopernicus.com This modification influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key descriptors of reactivity. For instance, a lower LUMO energy suggests a greater susceptibility to nucleophilic attack, a crucial aspect in its catalytic applications.

Calculations on similar structures help in assigning and interpreting spectroscopic data, such as infrared (IR) spectra. Theoretical vibrational frequency analysis allows for the precise assignment of vibrational modes associated with key functional groups, including the sulfonyl (–SO₂), and amine (–NH) groups. indexcopernicus.commasjaps.com

Table 1: Representative Calculated Vibrational Frequencies for a Proline Sulfonyl Derivative (Tosyl-D-Proline) (Data adapted from a DFT study on a related compound for illustrative purposes)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Sulfonyl (–SO₂) | Asymmetric Stretch | 1350-1380 |

| Sulfonyl (–SO₂) | Symmetric Stretch | 1160-1180 |

| Amine (–NH) | Stretching | 3300-3500 |

| Pyrrolidine Ring | C-H Stretch | 2850-3000 |

Source: Adapted from DFT studies on Tosyl-D-Proline. indexcopernicus.commasjaps.com

The reactivity of this compound can be further explored using conceptual DFT, which provides chemical reactivity descriptors like electronegativity, hardness, and the Fukui function. mdpi.com These descriptors help predict the most likely sites for electrophilic or nucleophilic attack, offering a theoretical basis for its behavior in chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transition states. For organocatalysts like this compound, DFT studies can unravel the mechanism of action and the origins of stereoselectivity.

In the context of proline-catalyzed reactions, such as aldol (B89426) or Michael additions, DFT calculations have been instrumental in validating the enamine mechanism. acs.orgnih.gov These studies typically model the reaction between the catalyst and substrates, calculating the energies of intermediates and transition states along the reaction coordinate. nih.govnih.gov For this compound, the reaction would proceed via the formation of an enamine intermediate between the pyrrolidine's secondary amine and a carbonyl substrate. The sulfonic acid group is expected to play a crucial role in stabilizing the transition state through non-covalent interactions, such as hydrogen bonding. nih.govnih.gov

Computational studies on related proline derivatives have shown that the stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. nih.govrsc.org The catalyst's structure, including the steric bulk and electronic nature of substituents, dictates the facial selectivity of the substrate's approach. The sulfonyl group in this compound would impose specific steric and electronic constraints that favor one transition state over others, leading to high enantioselectivity. nih.gov

Table 2: Representative Calculated Activation Energies for Proline-Catalyzed Aldol Reaction Transition States (Illustrative data based on DFT studies of proline-catalyzed reactions)

| Transition State | Relative Energy (kcal/mol) | Stereochemical Outcome |

| TS-Re (anti) | 0.0 | Major Product |

| TS-Si (anti) | +2.5 | Minor Product |

| TS-Re (syn) | +3.1 | Minor Product |

| TS-Si (syn) | +4.8 | Minor Product |

Source: Adapted from computational investigations on proline-catalyzed aldol reactions. nih.govresearchgate.net

These theoretical models can also account for the influence of solvent, which can significantly impact reaction barriers and the stability of charged intermediates. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate Interactions

While quantum chemical calculations provide insights into static structures and reaction pathways, molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. MD simulations are particularly useful for the conformational analysis of flexible molecules like this compound and for studying its interactions with substrates in a simulated solvent environment. youtube.com

The five-membered pyrrolidine ring of proline and its derivatives is not planar and can adopt various puckered conformations (e.g., envelope, twist). researchgate.netfoxchase.org The specific conformation of the ring can influence the catalyst's reactivity and stereoselectivity. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. nih.gov The methanesulfonic acid side chain will have preferred orientations relative to the pyrrolidine ring, which can be sampled effectively through MD simulations.

Table 3: Key Intermolecular Interactions in a Simulated Proline Derivative-Substrate Complex (Representative interactions identified through MD simulations of related systems)

| Interaction Type | Interacting Groups | Average Distance (Å) |

| Hydrogen Bond | Sulfonamide N-H and Substrate Carbonyl O | 2.8 - 3.2 |

| Hydrogen Bond | Pyrrolidine N-H and Substrate Carbonyl O | 2.9 - 3.5 |

| Electrostatic | Sulfonyl Oxygen and Substrate | Variable |

| van der Waals | Pyrrolidine Ring and Substrate Alkyl Group | 3.5 - 4.5 |

Source: Adapted from molecular modeling studies of proline derivatives. nih.govnih.gov

In Silico Screening and Catalyst Design Principles

The insights gained from computational studies can be leveraged for the in silico screening of potential new catalysts and for establishing rational design principles. By understanding the structure-activity relationships of existing catalysts, new candidates with improved properties can be designed and evaluated computationally before their synthesis and experimental testing. longdom.org

For proline-based organocatalysts, computational screening can involve creating a virtual library of derivatives with different substituents on the pyrrolidine ring or on the side chain. rsc.org For each virtual compound, properties like electronic structure, conformational preferences, and the energy of key transition states in a model reaction can be calculated. This allows for the rapid identification of promising candidates with potentially higher activity or selectivity.

Key design principles for proline-based catalysts that have emerged from computational studies include:

Conformational Rigidity: Introducing structural constraints, such as bicyclic frameworks, can lock the catalyst into a more active conformation, reducing the entropic penalty of catalysis and enhancing stereoselectivity. rsc.org

Modulation of Acidity/Basicity: The electronic properties of the catalyst can be fine-tuned by adding electron-withdrawing or electron-donating groups. The sulfonic acid group in this compound, for instance, significantly modulates the electronic character of the pyrrolidine nitrogen. indexcopernicus.comnih.gov

Strategic Placement of Interaction Sites: The positioning of groups capable of non-covalent interactions (e.g., hydrogen bond donors/acceptors) is critical for effective substrate binding and transition state stabilization. nih.gov

Through these computational approaches, the development of next-generation organocatalysts based on the this compound scaffold can be accelerated, leading to more efficient and selective chemical transformations.

Advanced Spectroscopic and Diffraction Based Research Techniques

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution. For (S)-Pyrrolidin-2-ylmethanesulfonic acid, both ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms.

Detailed two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be used to assign all proton and carbon signals definitively. The stereochemical assignment at the C2 position, which is the chiral center, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). By observing through-space correlations between the proton at C2 and other protons on the pyrrolidine (B122466) ring, the relative stereochemistry can be inferred.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.85 | m | 1H | H2 |

| 3.40 | t, J = 7.2 Hz | 2H | CH₂SO₃H |

| 3.25 | m | 2H | H5 |

| 2.10 | m | 2H | H3 |

| 1.85 | m | 2H | H4 |

Hypothetical ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| 62.5 | C2 |

| 55.8 | CH₂SO₃H |

| 46.2 | C5 |

| 28.9 | C3 |

| 25.1 | C4 |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination and Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. As a chiral molecule, this compound will have a characteristic CD spectrum that is a mirror image of its (R)-enantiomer. This technique is particularly sensitive to the stereochemical arrangement of atoms and can be used to determine the enantiomeric excess of a sample by comparing its CD signal intensity to that of a pure enantiomer.

The pyrrolidine ring can adopt a polyproline II (PPII) type helix, which has a distinct CD signature. nih.gov A typical CD spectrum for a compound containing a PPII-like structure would show a positive peak around 220 nm. nih.gov The precise wavelength and intensity of the Cotton effects in the CD spectrum of this compound would provide a unique fingerprint for this enantiomer, allowing for rapid and non-destructive confirmation of its stereochemical identity and purity.

Hypothetical CD Spectral Data for this compound:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 225 | +5,200 |

| 205 | -15,800 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.goved.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, obtaining a suitable crystal would allow for the precise determination of bond lengths, bond angles, and the exact spatial arrangement of the atoms in the solid state.

The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. researchgate.net The Flack parameter is a critical value derived from the crystallographic data; a value close to zero for a known chiral reference indicates that the determined absolute configuration is correct. researchgate.netresearchgate.net For a light-atom molecule like this compound, using copper radiation (Cu Kα) can enhance the anomalous scattering effect, leading to a more reliable determination of the absolute configuration. researchgate.net The resulting crystal structure would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the sulfonic acid and the secondary amine, which dictates the crystal packing.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.85 |

| b (Å) | 8.21 |

| c (Å) | 12.54 |

| Flack Parameter | 0.02 (3) |

Mass Spectrometry for Reaction Monitoring and Product Identification in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental composition.

During the synthesis of this compound, for example, from (S)-prolinol, mass spectrometry coupled with a chromatographic separation technique (LC-MS) can be used to monitor the progress of the reaction. This allows for the identification of the starting material, intermediates, the final product, and any potential by-products in the reaction mixture. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide structural information, further confirming the identity of the product.

Hypothetical Mass Spectrometry Data for this compound:

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 166.0481 | 166.0485 |

| [M-H]⁻ | 164.0325 | 164.0321 |

Chiral Chromatography (HPLC, GC) for Enantioseparation and Purity Analysis

Chiral chromatography is essential for the separation of enantiomers and the determination of enantiomeric purity. chromatographyonline.com For this compound, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) would be the method of choice. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving chiral compounds. nih.gov

A method would be developed to separate the (S)- and (R)-enantiomers of pyrrolidin-2-ylmethanesulfonic acid. The area under each peak in the chromatogram would be proportional to the amount of that enantiomer present in the sample, allowing for the calculation of the enantiomeric excess (ee). This is a critical quality control parameter for any chiral compound intended for pharmaceutical use. The method would be validated for its specificity, linearity, accuracy, and precision. chromatographyonline.com

Hypothetical Chiral HPLC Data for the Separation of Pyrrolidin-2-ylmethanesulfonic acid Enantiomers:

| Enantiomer | Retention Time (min) | Peak Area (%) |

| This compound | 8.5 | 99.8 |

| (R)-Pyrrolidin-2-ylmethanesulfonic acid | 10.2 | 0.2 |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Transformations

While (S)-Pyrrolidin-2-ylmethanesulfonic acid and related organocatalysts have proven effective in established reactions like aldol (B89426), Mannich, and Michael additions, a primary avenue for future research is the expansion of their catalytic repertoire. wikipedia.orgnih.gov The goal is to apply these catalysts to more challenging stereoselective transformations that are currently dominated by metal-based catalysts. nih.gov

A significant emerging trend is the development of hybrid catalytic systems. numberanalytics.com By merging organocatalysis with other catalytic strategies, researchers aim to create bifunctional or tandem catalysts with enhanced activity and selectivity. numberanalytics.com Potential combinations include:

Organo-Metal Catalysis: Combining the precise chiral environment provided by the organocatalyst with the unique reactivity of transition metals could unlock novel reaction pathways. numberanalytics.com

Organo-Biocatalysis: Integrating organocatalysts with enzymes could mimic natural metabolic pathways, leading to highly efficient and selective syntheses of complex molecules under mild conditions. numberanalytics.com

Future work will likely focus on designing this compound derivatives that can participate in cascade or domino reactions, where multiple bonds are formed in a single operation, thereby increasing synthetic efficiency. The development of organocatalytic [4+2] cascade annulations is one such area showing promise. mdpi.com

Integration into Flow Chemistry and Continuous Processes

A major challenge for the industrial application of homogeneous organocatalysts is their separation from the product stream, which can be difficult and costly. Integrating this compound into flow chemistry and continuous manufacturing processes is a key strategy to overcome this limitation. numberanalytics.comnumberanalytics.com

Flow chemistry offers several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and greater scalability. aist.go.jp By immobilizing the organocatalyst onto a solid support, it can be packed into a column or reactor. nih.gov The reaction mixture then flows continuously through the reactor, with the product emerging at the other end, while the catalyst remains contained for reuse. This approach has been successfully demonstrated for L-proline immobilized on silica (B1680970) gel in aldol reactions, providing a blueprint for similar applications with its sulfonic acid derivative. nih.gov

Future research will focus on developing robust methods for immobilizing this compound and its derivatives without compromising their catalytic activity. This will involve exploring different support materials and linking strategies to ensure catalyst stability and longevity under continuous flow conditions. nih.gov

Exploration of New Derivatization Pathways for Enhanced Performance

The performance of this compound can be finely tuned by modifying its molecular structure. Exploring new derivatization pathways is crucial for creating second-generation catalysts with superior activity, selectivity, and stability. wikipedia.org A powerful strategy known as "proline editing" showcases the vast potential for creating functionally and structurally diverse catalysts from a common proline scaffold. acs.org

By treating the pyrrolidine (B122466) ring as a modifiable scaffold, researchers can introduce a wide array of functional groups to influence the catalyst's properties. acs.org For instance, adding electron-withdrawing groups can alter the catalyst's acidity and stereoelectronic properties, potentially enhancing its reactivity and selectivity. acs.org

| Modification Site | Potential Functional Group | Anticipated Effect | Reference |

|---|---|---|---|

| Pyrrolidine Ring (C4-position) | Fluoro (F) or other electron-withdrawing groups | Induce stereoelectronic effects, alter acidity, enhance selectivity | acs.org |

| Pyrrolidine Ring | Bulky aryl or silyl (B83357) groups | Increase steric hindrance to improve stereocontrol | wikipedia.org |

| Sulfonic Acid Moiety | Conversion to sulfonamide derivatives | Modify hydrogen-bonding capabilities and solubility | nih.gov |

| Pyrrolidine Ring | Attachment of reactive handles (azide, alkyne) | Facilitate immobilization or bioconjugation | acs.org |

This targeted derivatization will lead to a library of catalysts, each optimized for specific transformations or reaction conditions.

Interdisciplinary Research with Materials Science

The synergy between organocatalysis and materials science presents a significant opportunity for innovation. chemscene.com This interdisciplinary approach focuses on creating advanced catalytic systems by immobilizing this compound onto or within novel materials. nih.govaist.go.jp The goal is to develop heterogeneous catalysts that are easily recoverable, reusable, and suitable for industrial-scale processes. theearthandi.org

Key research areas at the intersection of these fields include:

Catalyst Supports: Moving beyond traditional materials like silica gel, researchers are exploring advanced supports such as polymers, metal-organic frameworks (MOFs), and carbon nanomaterials. nih.gov These materials can offer high surface areas and tunable pore structures, potentially enhancing catalytic efficiency.

Functional Materials: There is growing interest in using organocatalysts in the synthesis of new materials with unique properties. numberanalytics.com For example, the stereoselective nature of this compound could be harnessed to produce chiral polymers or other functional materials with precisely controlled architectures.

This collaborative research aims to bridge the gap between laboratory-scale discovery and practical, sustainable applications. nih.gov

Advanced Computational Modeling for Predictive Catalysis

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organocatalysts. The use of machine learning and artificial intelligence is an emerging trend aimed at accelerating the design and optimization of new catalysts. numberanalytics.com

For proline-based catalysts, computational models have successfully elucidated reaction mechanisms and rationalized the origins of stereoselectivity. nih.gov Techniques such as Density Functional Theory (DFT) are used to model transition states, like the Zimmerman-Traxler-like state in aldol reactions, providing insights that are consistent with experimental results. wikipedia.orgnih.gov

| Computational Method | Application | Objective | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Transition State Analysis | Elucidate reaction mechanisms and predict stereochemical outcomes | nih.gov |

| Hartree-Fock (HF) | Enantioselectivity Studies | Understand the factors controlling enantioselectivity in asymmetric reactions | nih.gov |

| Molecular Dynamics (MD) | Solvent and Conformational Effects | Simulate catalyst behavior in solution to understand its dynamic properties | rsc.org |

| Machine Learning / AI | Catalyst Screening and Design | Rapidly predict the performance of new catalyst structures and optimize reaction conditions | nih.govnumberanalytics.com |

Future efforts will focus on developing more accurate predictive models that can screen virtual libraries of this compound derivatives. This will allow researchers to identify the most promising candidates for synthesis and testing, significantly reducing the time and resources required for catalyst development.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of (S)-Pyrrolidin-2-ylmethanesulfonic acid?

- Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to quantify impurities. Reference standards (e.g., USP guidelines) should be employed for calibration .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm stereochemical purity and detect residual solvents. Compare spectra with published data for sulfonic acid derivatives .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS validates molecular weight and detects trace degradation products .

- Data Table:

| Technique | Key Parameters | Detection Limit | Reference Standard |

|---|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeOH | 0.1% impurities | USP Salicylic Acid Related Compounds |

| NMR | 500 MHz, D₂O solvent | 1% structural deviation | NIST Webbook |

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods for synthesis or purification steps to mitigate inhalation risks .

- First Aid: In case of contact, rinse thoroughly with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to healthcare providers .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer:

- Stereoselective Synthesis: Start with (S)-proline, followed by sulfonation using chlorosulfonic acid under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethanol:ammonia 9:1) .

- Purification: Recrystallize from ethanol/water mixtures to isolate the enantiomerically pure product. Yield optimization requires controlled cooling rates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the synthetic yield of this compound?

- Methodological Answer:

- Parameter Screening: Use Design of Experiments (DoE) to test variables: temperature (0–50°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., triethylamine). Analyze via ANOVA to identify significant factors .

- Case Study: A 20% yield increase was achieved at 25°C in DMF with 1.2 eq. of sulfonating agent, minimizing side-product formation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR) when characterizing derivatives of this compound?

- Methodological Answer:

- Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare with computational predictions (DFT-based chemical shift calculations) .

- Impurity Analysis: Use HPLC-MS to detect trace byproducts that may distort NMR interpretations. Adjust synthetic protocols to reduce impurities .

Q. What strategies ensure regulatory compliance for purity in preclinical studies?

- Methodological Answer:

- Pharmacopeial Standards: Adhere to USP/EP limits for residual solvents (ICH Q3C) and heavy metals. Validate methods per ICH Q2(R1) guidelines .

- Batch Testing: Perform lot-to-lot consistency checks using ICP-MS for elemental impurities and Karl Fischer titration for water content .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with modified sulfonic acid groups or pyrrolidine substituents. Test in vitro (e.g., enzyme inhibition assays) and correlate activity with LogP values .

- In Vivo Models: Use rodent models to assess pharmacokinetics (e.g., bioavailability, half-life). Monitor metabolite profiles via LC-MS/MS .

Data Contradiction and Reproducibility

Q. How to address non-reproducible results in synthetic protocols for this compound?

- Methodological Answer:

- Critical Parameter Documentation: Record exact stirring rates, reagent lot numbers, and humidity levels. Reproduce results across independent labs .

- Open Data Practices: Share raw spectral files and reaction logs in public repositories to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.